Cas no 2640973-75-5 (1-Cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one)

1-Cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one is a structurally distinct heterocyclic compound featuring a cyclopropyl group and a fluorophenyl-substituted piperazine moiety. Its unique molecular architecture makes it a promising candidate for pharmacological research, particularly in the development of receptor-targeted agents. The presence of the fluorophenyl group enhances binding affinity, while the cyclopropyl ring contributes to metabolic stability. This compound exhibits potential for applications in neuropharmacology due to its piperazine-derived pharmacophore, which is often associated with modulation of neurotransmitter systems. Its well-defined synthetic pathway allows for consistent purity and scalability, supporting its utility in preclinical studies.
1-Cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one structure
2640973-75-5 structure
Product Name:1-Cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one
CAS No:2640973-75-5
MF:C17H19FN4O
MW:314.357366800308
CID:5318946
PubChem ID:155800011
Update Time:2025-06-12

1-Cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one Chemical and Physical Properties

Names and Identifiers

    • F6754-7575
    • 1-cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one
    • 2640973-75-5
    • AKOS040724786
    • 1-Cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one
    • Inchi: 1S/C17H19FN4O/c18-14-3-1-2-4-15(14)20-9-11-21(12-10-20)16-17(23)22(8-7-19-16)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2
    • InChI Key: UTVAATUUKUARAM-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1N1CCN(C2C(N(C=CN=2)C2CC2)=O)CC1

Computed Properties

  • Exact Mass: 314.15428940g/mol
  • Monoisotopic Mass: 314.15428940g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 523
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 39.2Ų

1-Cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one Pricemore >>

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Additional information on 1-Cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one

Introduction to 1-Cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one (CAS No. 2640973-75-5)

1-Cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one (CAS No. 2640973-75-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazinones and is characterized by its unique structural features, which include a cyclopropyl group, a piperazine ring, and a fluorophenyl substituent. These structural elements contribute to its potential therapeutic applications and pharmacological properties.

The development of new chemical entities (NCEs) like 1-Cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one is crucial for advancing drug discovery and addressing unmet medical needs. Recent studies have focused on the synthesis, characterization, and biological evaluation of this compound to explore its potential as a therapeutic agent. The compound's unique structure suggests it may have activity against various targets, including enzymes, receptors, and ion channels.

In terms of synthesis, 1-Cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 4-(2-fluorophenyl)piperazine and subsequent cyclization to form the pyrazinone ring. The synthetic route has been optimized to improve yield and purity, making it suitable for large-scale production in pharmaceutical settings.

The biological activity of 1-Cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one has been extensively studied in vitro and in vivo. Initial screening using cell-based assays has shown that this compound exhibits potent inhibitory activity against specific protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. These findings suggest that the compound may have potential as an anticancer agent.

Furthermore, recent research has explored the pharmacokinetic properties of 1-Cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one. Studies have demonstrated that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life, which are important considerations for drug development. Additionally, the compound shows low toxicity in preclinical models, indicating a favorable safety profile.

The therapeutic potential of 1-Cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one has also been evaluated in animal models of various diseases. In cancer models, the compound has shown significant antitumor activity by inhibiting tumor growth and inducing apoptosis in cancer cells. These results are promising and warrant further investigation in clinical trials.

Beyond its potential as an anticancer agent, 1-Cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one may also have applications in other therapeutic areas. For instance, preliminary studies have suggested that the compound may have neuroprotective effects by modulating specific neurotransmitter systems. This could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The structural features of 1-Cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one, particularly the cyclopropyl group and the fluorophenyl substituent, contribute to its unique pharmacological profile. The cyclopropyl group enhances lipophilicity and improves membrane permeability, while the fluorine atom increases metabolic stability and enhances binding affinity to target proteins. These properties make the compound well-suited for oral administration and long-term use.

In conclusion, 1-Cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one (CAS No. 2640973-75-5) is a promising new chemical entity with a wide range of potential therapeutic applications. Its unique structure and favorable pharmacological properties make it an attractive candidate for further development in drug discovery programs. Ongoing research will continue to elucidate its mechanisms of action and optimize its use in clinical settings.

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